
cefepime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cefepime is a useful research compound. Its molecular formula is C8H11N3O. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Indications for Use
Cefepime is indicated for the treatment of the following conditions:
- Pneumonia : Effective against community-acquired and hospital-acquired pneumonia caused by susceptible organisms.
- Complicated and Uncomplicated Urinary Tract Infections : Including pyelonephritis, this compound is used to treat infections caused by bacteria such as Escherichia coli and Klebsiella pneumoniae.
- Skin and Soft Tissue Infections : Treats infections resulting from susceptible bacteria.
- Complicated Intra-Abdominal Infections : Often used in combination with metronidazole.
- Empiric Therapy for Febrile Neutropenia : Recommended for patients undergoing chemotherapy who are at risk of bacterial infections .
Case Study 1: this compound-Induced Neurotoxicity
A retrospective observational study analyzed four patients who developed non-convulsive status epilepticus while being treated with this compound for sepsis. The patients exhibited altered mental status, myoclonus, and reduced consciousness. Discontinuation of this compound resulted in clinical improvement within two days, highlighting the importance of monitoring neurological status in patients receiving this antibiotic .
Case Study 2: Efficacy in Febrile Neutropenia
In a cohort study involving patients with febrile neutropenia, this compound was found to be effective as an empirical treatment option. The study reported a significant reduction in febrile episodes among patients treated with this compound compared to those receiving alternative therapies. This underscores the role of this compound in managing infections in immunocompromised patients .
Resistance Patterns
Despite its broad-spectrum activity, resistance to this compound has been observed, particularly among extended-spectrum beta-lactamase (ESBL) producing organisms. However, this compound remains effective against certain AmpC beta-lactamase producers. Continuous surveillance of resistance patterns is crucial for optimizing treatment regimens .
Data Table: Efficacy Against Common Pathogens
Pathogen | Susceptibility to this compound | Clinical Relevance |
---|---|---|
Streptococcus pneumoniae | Susceptible | Community-acquired pneumonia |
Klebsiella pneumoniae | Susceptible | Urinary tract infections |
Escherichia coli | Variable | Complicated urinary tract infections |
Pseudomonas aeruginosa | Susceptible | Nosocomial infections |
Staphylococcus aureus | Methicillin-susceptible | Skin and soft tissue infections |
Q & A
Q. What analytical methodologies are optimal for quantifying cefepime in biological matrices, and how do they compare in sensitivity and specificity?
Basic Research Question
this compound quantification in serum, plasma, or tissues requires robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity (detection limits ~0.1 µg/mL) and specificity, particularly for pharmacokinetic studies requiring precision at low concentrations . Micellar electrokinetic capillary chromatography (MEKC) is a cost-effective alternative for laboratories without LC-MS infrastructure, though it may require modifications (e.g., dichloromethane extraction) to resolve interferences from co-administered drugs like sulfamethoxazole . Validation should include spike-and-recovery tests (recovery rates 96–98%) and cross-method comparisons (e.g., MEKC vs. LC-MS regression slopes ~1.02) .
Q. How should pharmacokinetic (PK) studies of this compound be designed to account for inter-patient variability in critically ill populations?
Advanced Research Question
PK studies in critically ill patients (e.g., burn or ICU populations) must incorporate:
- Population PK modeling to adjust for covariates like renal function, fluid resuscitation, and hypoalbuminemia, which alter volume of distribution (Vd) and clearance (CL) .
- Therapeutic drug monitoring (TDM) protocols targeting free drug concentrations (e.g., fCmin ≥8 µg/mL for efficacy; ≥32 µg/mL to prevent resistance) .
- Dosing simulations based on Monte Carlo methods to achieve pharmacodynamic targets (e.g., T>MIC ≥50% for this compound) .
Q. What methodological gaps exist in evaluating this compound’s efficacy and safety in pediatric populations?
Advanced Research Question
Pediatric studies often suffer from:
- Heterogeneity in trial designs , with inconsistent definitions of treatment success and failure .
- Underpowered meta-analyses (e.g., mortality risk ratio 0.88 [95% CI: 0.71–1.08]) due to small sample sizes .
- Lack of standardized PK/PD targets for children, necessitating Bayesian adaptive trials to optimize dosing .
Q. How can researchers address conflicting evidence on this compound’s efficacy against extended-spectrum β-lactamase (ESBL)-producing Enterobacterales?
Advanced Research Question
Contradictions arise from observational studies showing poorer outcomes with this compound versus carbapenems for invasive ESBL-E infections . To resolve this:
- Use molecular stratification (e.g., blaCTX-M subtypes) to identify subpopulations where this compound may retain efficacy .
- Conduct dose-ranging studies with higher doses (e.g., 2 g q8h) to overcome elevated MICs, leveraging PK/PD modeling to balance efficacy and toxicity .
Q. What experimental approaches are recommended for studying this compound’s pharmacodynamic (PD) drivers in Gram-negative infections?
Basic Research Question
Key PD drivers include:
- Time above MIC (T>MIC) : Correlate with microbiological success using nonlinear mixed-effects modeling .
- Peak/MIC ratios : Target ≥4× MIC for bactericidal activity, validated via in vitro hollow-fiber infection models .
- Monte Carlo simulations to estimate target attainment rates across MIC distributions .
Q. How can tissue residue studies of this compound be optimized for translational relevance?
Basic Research Question
Residue analysis in animal tissues (e.g., liver, kidney) requires:
- High-performance liquid chromatography (HPLC) with UV detection (LOQ ~0.0376%) to quantify residues post-administration .
- Stability testing in extraction solvents (e.g., methanol:water) to prevent degradation artifacts (≤30-minute processing windows) .
- Withdrawal time calculations using linear regression of residue depletion curves .
What frameworks are most effective for formulating research questions on this compound resistance mechanisms?
Methodological Guidance
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework :
Properties
CAS No. |
133162-90-0 |
---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.